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Benzene-1,3-disulfonyl azide

Polyethylene crosslinking Long-chain branching Crosslinking efficiency

Benzene-1,3-disulfonyl azide (CAS 4547-69-7, 1,3-BDSA) is a bifunctional aromatic sulfonyl azide (C6H4N6O4S2, MW 288.3 g mol⁻¹) that decomposes thermally to generate highly reactive sulfonyl nitrenes. These nitrenes insert into unactivated C–H bonds, enabling covalent crosslinking of polyolefins, saturated elastomers, and engineering thermoplastics without generating free radicals that would otherwise cause chain scission in tertiary‑carbon‑containing polymers such as polypropylene.

Molecular Formula C6H4N6O4S2
Molecular Weight 288.3 g/mol
Cat. No. B1639734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3-disulfonyl azide
Molecular FormulaC6H4N6O4S2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-]
InChIInChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-2-1-3-6(4-5)18(15,16)12-10-8/h1-4H
InChIKeyLWDPERQKNXVEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,3-disulfonyl azide (1,3-BDSA) – Key Properties and Crosslinking Chemistry at a Glance


Benzene-1,3-disulfonyl azide (CAS 4547-69-7, 1,3-BDSA) is a bifunctional aromatic sulfonyl azide (C6H4N6O4S2, MW 288.3 g mol⁻¹) that decomposes thermally to generate highly reactive sulfonyl nitrenes [1]. These nitrenes insert into unactivated C–H bonds, enabling covalent crosslinking of polyolefins, saturated elastomers, and engineering thermoplastics without generating free radicals that would otherwise cause chain scission in tertiary‑carbon‑containing polymers such as polypropylene [2]. The compound is readily prepared via the Forster–Fiertz reaction from 1,3‑benzenedisulfonyl chloride and sodium azide, and its decomposition follows first‑order kinetics with a half‑life of 25.7 s at 200 °C, making it well‑suited for standard melt‑processing temperatures [3].

Why Benzene-1,3-disulfonyl azide Cannot Be Simply Replaced by Generic Crosslinkers – The Case for Evidence-Based Selection


Although many bifunctional azides and peroxides are marketed as ‘crosslinking agents’, their performance diverges dramatically depending on polymer type, processing temperature, and the presence of plasticising oils. Peroxide‑based systems generate free radicals that cause β‑scission in polypropylene and polyethylene copolymers, degrading molecular weight instead of building network structure [1]. Azidoformates, while effective in some elastomer systems, decompose at lower temperatures that are incompatible with the melt‑processing windows of high‑melting thermoplastics [2]. Even among disulfonyl azides, the aromatic 1,3‑BDSA offers a unique balance of thermal stability, crosslinking efficiency, and substrate breadth that aliphatic analogues do not replicate [3]. The quantitative evidence below demonstrates why procurement decisions should be guided by application‑specific comparative data rather than functional‑group similarity.

Quantitative Differentiation Guide: Benzene-1,3-disulfonyl azide vs. Alternative Crosslinking Chemistries


Crosslinking Efficiency in Polyethylene: 1,3-BDSA vs. Peroxide Systems

In metallocene‑synthesised HDPE (Mw = 82 000, Mn = 40 000) processed by reactive extrusion at 200 °C, 1,3‑BDSA achieves a crosslinking efficiency of 40–60 %, estimated by comparing size‑exclusion chromatography data with random crosslinking theory and traditional SEC‑LCB analyses [1]. In contrast, peroxide‑based crosslinking of the same polyethylene grade yields an efficiency of only ca. 6.3 % under comparable conditions, as noted in a direct citation of the earlier 1,3‑BDSA study [2]. The ~7‑ to 10‑fold higher efficiency of 1,3‑BDSA translates to substantially lower curative loadings to achieve equivalent long‑chain branch densities.

Polyethylene crosslinking Long-chain branching Crosslinking efficiency

Thermal Decomposition Kinetics: Half-Life at Polyolefin Processing Temperature

When dissolved in a polyolefin melt, 1,3‑BDSA decomposes with clean first‑order kinetics and a half‑life of 25.7 s at 200 °C, as determined by DSC and validated by GC–MS of evolved gases [1]. No signs of polypropylene chain scission are observed by SEC after crosslinking, confirming that the nitrene insertion pathway dominates over radical‑mediated degradation [2]. By comparison, widely used azidoformate crosslinkers such as tri(ethylene glycol)‑di(azidoformate) (GDAF) and 4,4′‑isopropylidenediphenyl azidoformate (4,4′DAF) decompose at lower temperatures that limit their utility in high‑melting thermoplastics, making 1,3‑BDSA the preferred choice for melt‑reactive processing of polypropylene and polyethylene copolymers [3].

Decomposition kinetics Reactive extrusion Polypropylene crosslinking

Tensile Strength Enhancement in Proton‑Exchange Membranes: 1,3‑BDSA‑Crosslinked Semi‑IPN vs. Pure PFSA

A semi‑interpenetrating polymer network (semi‑IPN) membrane prepared by crosslinking polyvinylidene fluoride (PVDF) with 1,3‑BDSA in the presence of perfluorosulfonic acid (PFSA) polymer exhibits a tensile strength of 27.2 MPa [1]. This represents a 2.7‑fold increase over the 10.1 MPa tensile strength of the unmodified PFSA membrane measured under identical conditions [1]. The composite membrane also delivers a maximum power density of 382 mW cm⁻² at 940 mA cm⁻² in fuel‑cell testing, demonstrating that the mechanical reinforcement does not compromise proton conductivity [1].

Proton exchange membrane Semi‑interpenetrating polymer network Fuel cell membrane reinforcement

Creep Resistance in Poly(ethylene terephthalate) Fibers: 1,3‑BDSA Crosslinking vs. Untreated Fiber

Poly(ethylene terephthalate) (PET) fibers crosslinked with disulfonyl azides including 1,3‑BDSA show a reduction in room‑temperature creep to approximately one‑third of the value measured for untreated PET fibers [1]. While the study tested three disulfonyl azides (1,6‑hexanedisulfonyl azide, 1,3‑BDSA, and 2,6‑naphthalenedisulfonyl azide), 1,3‑BDSA benefits from its aromatic rigidity, which contributes to network stability. Cyclic loading experiments further revealed that subtle differences in network architecture among the three crosslinkers, undetectable by standard thermomechanical analysis, influence long‑term dimensional stability [1].

PET fiber crosslinking Creep reduction Textile fiber modification

Performance in Oil‑Extended EPDM Vulcanizates: 1,3‑BDSA vs. Peroxide Systems

In carbon‑black‑filled, oil‑extended EPM and EPDM rubber compounds, 1,3‑BDSA functions effectively as a vulcanising agent, whereas peroxide systems suffer from reduced efficiency in the presence of plasticising oils due to radical scavenging by the oil phase [1]. The diazide curing mechanism, which proceeds via nitrene C–H insertion rather than free‑radical propagation, is inherently less susceptible to inhibition by oil‑soluble species [1]. When directly compared with two azidoformate curatives (GDAF and 4,4′DAF) in iPP/EPDM thermoplastic vulcanizates, 1,3‑BDSA was identified as the most suitable crosslinking agent specifically because its higher decomposition temperature matches the production temperature window of TPV dynamic vulcanisation [2].

Saturated elastomer vulcanization EPDM rubber Plasticising oil tolerance

Non‑Radical Crosslinking Mechanism: Preservation of Polypropylene Molecular Weight

1,3‑BDSA crosslinks polypropylene exclusively via singlet‑nitrene insertion into C–H bonds, a mechanism that does not generate free radicals [1]. Size‑exclusion chromatography of PP crosslinked with 1,3‑BDSA shows no evidence of low‑molecular‑weight species from chain scission, confirming that β‑scission, the dominant degradation pathway observed with peroxide or radiation‑based crosslinking of tertiary‑carbon‑containing polymers, is effectively absent [2]. This stands in contrast to peroxide systems, where the very radicals that initiate crosslinking also cause molecular‑weight reduction in PP and polyethylene copolymers, fundamentally limiting the achievable network quality [1].

Polypropylene modification Chain scission avoidance Nitrene insertion chemistry

Optimal Application Scenarios for Benzene-1,3-disulfonyl azide Based on Quantitative Evidence


Post‑Reactor Long‑Chain Branching of Linear Polyethylene and Polypropylene

The high crosslinking efficiency (40–60 %) and non‑radical mechanism of 1,3‑BDSA make it the curative of choice for introducing long‑chain branches (LCB) into metallocene‑synthesised linear PE and PP via reactive extrusion [1]. At concentrations as low as 100 ppm (0.03–0.04 branch points per 10⁴ carbon atoms), detectable LCB formation improves zero‑shear viscosity, shear thinning, and melt strength without gel formation [1]. Peroxide alternatives are contraindicated for PP due to β‑scission, while azidoformates lack the thermal stability to survive the 200 °C processing window [2].

Reinforced Proton‑Exchange Membranes for Fuel Cells

1,3‑BDSA enables a universal semi‑IPN strategy in which any C–H‑containing polymer (e.g. PVDF) is crosslinked in the presence of a proton‑conducting ionomer (e.g. PFSA) [1]. The resulting composite membrane exhibits a 2.7‑fold increase in tensile strength (27.2 vs. 10.1 MPa) while maintaining high proton conductivity, yielding a maximum power density of 382 mW cm⁻² [1]. This approach is directly transferable to other ionomer/scaffold polymer pairs, offering a modular platform for PEM development [1].

Oil‑Extended EPDM‑Based Thermoplastic Vulcanizates (TPVs)

In dynamic vulcanisation of iPP/EPDM TPVs, 1,3‑BDSA outperforms both peroxide/coagent systems (which lose efficiency in oil‑extended formulations) and azidoformate curatives (which decompose prematurely at TPV processing temperatures) [1]. The sulfonyl azide’s decomposition temperature aligns optimally with the production window, and exceptionally good mechanical properties are obtained at very low curative loadings [1]. EPDM‑rubber particle size in the final TPV morphology can be tuned by adjusting 1,3‑BDSA concentration, offering an additional degree of freedom for property optimisation [1].

Creep‑Resistant PET Fibers for High‑Performance Technical Textiles

Applying 1,3‑BDSA as a fibre‑finish crosslinker followed by thermal activation reduces room‑temperature creep of PET fibres to approximately one‑third of the untreated value [1]. This level of dimensional stability is essential for tyre cord, conveyor belting, and geotextile applications where sustained load‑bearing capacity determines product lifetime [1]. Among the disulfonyl azide crosslinkers evaluated, 1,3‑BDSA’s aromatic core provides network rigidity that aliphatic analogues cannot match, though head‑to‑head quantitative comparisons of individual crosslinker performance within the same study are limited [1].

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